3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a compound that features a pyrimidinedione core substituted with a 2-chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 2-chlorobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method involves the use of trifluoromethylation agents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinedione oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-2,4(1H,3H)-pyrimidinedione: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the chlorophenyl group, affecting its biological activity and applications.
Uniqueness
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the 2-chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZYPVEFJZGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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